1,2-Dipalmitoyl-D62-3-sn-glycérophosphatidylcholine

Vue d'ensemble

Description

1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine is a synthetic phospholipid compound, often used in scientific research. It is a deuterated form of dipalmitoylphosphatidylcholine, where hydrogen atoms are replaced with deuterium. This compound is significant in studies involving lipid membranes and surfactants due to its stability and unique properties .

Applications De Recherche Scientifique

1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine is widely used in various scientific research fields:

Chemistry: It serves as a model compound for studying lipid membranes and their interactions with other molecules.

Biology: Used in the study of cell membranes and lipid-protein interactions.

Medicine: Plays a role in the development of drug delivery systems and surfactant replacement therapies.

Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.

Mécanisme D'action

Target of Action

1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine, also known as Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipalmitin- (palmitoyl-d31)2, is a type of phospholipid . Phospholipids are major components of all cell membranes and play crucial roles in cellular functions. They primarily target cell membranes and are involved in a variety of biological processes, including membrane fluidity, cell signaling, and lipid metabolism .

Mode of Action

The compound interacts with cell membranes by integrating into the lipid bilayer. The hydrophilic head group interacts with the aqueous environment, while the hydrophobic fatty acid chains align with the lipid core of the membrane. This amphipathic nature allows 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine to influence membrane properties such as fluidity and permeability .

Biochemical Pathways

1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine can affect several biochemical pathways. As a component of cell membranes, it plays a role in the phospholipid metabolism pathway. It can also influence signal transduction pathways by modulating the function of membrane proteins .

Pharmacokinetics

The pharmacokinetics of 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine are complex and depend on several factors. As a lipid, it is likely to be absorbed in the intestine and incorporated into chylomicrons, which are then transported via the lymphatic system to the bloodstream. Once in the bloodstream, it can be taken up by cells and integrated into their membranes .

Result of Action

The molecular and cellular effects of 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine action are diverse. By integrating into cell membranes, it can influence membrane properties and functions. This can affect the activity of membrane proteins, including receptors and ion channels, thereby influencing cellular signaling and function .

Action Environment

The action, efficacy, and stability of 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. Additionally, factors such as pH and temperature can influence its stability and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine can be synthesized through the esterification of palmitic acid with deuterated glycerol phosphocholine. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen with deuterium .

Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine involves large-scale esterification processes. The use of high-purity reagents and advanced purification techniques ensures the compound’s high deuterium content and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine primarily undergoes hydrolysis and oxidation reactions. These reactions are essential in studying the compound’s stability and behavior under different conditions .

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products: The hydrolysis of 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine results in the formation of deuterated glycerol and palmitic acid. Oxidation reactions can lead to the formation of various oxidized lipid species .

Comparaison Avec Des Composés Similaires

1,2-Dipalmitoyl-sn-glycerophosphatidylcholine: The non-deuterated form, commonly used in similar applications.

1,2-Dipalmitoyl-sn-glycerol: Another phospholipid with similar properties but lacks the deuterium substitution.

160 PC-d62: A deuterated phosphocholine with similar applications in membrane studies.

Uniqueness: 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine’s uniqueness lies in its deuterium content, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Propriétés

IUPAC Name |

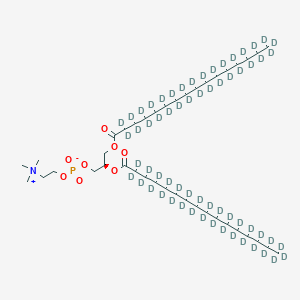

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-PWXLRKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677033 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25582-63-2 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of deuteration in DPPC-d62?

A1: Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope. This isotopic substitution does not significantly alter the chemical properties of DPPC but introduces distinct spectral signatures detectable by techniques like deuterium nuclear magnetic resonance (2H-NMR) and infrared (IR) spectroscopy. This allows researchers to specifically track DPPC-d62 within complex lipid mixtures. [, , , , , , , , ]

Q2: How is the conformational order of DPPC-d62 acyl chains determined?

A2: The conformational order of DPPC-d62 acyl chains, indicating the packing and fluidity of the membrane, can be assessed by analyzing the CD2 stretching vibrations in the infrared (IR) spectrum or by measuring quadrupolar splittings in 2H-NMR spectra. These parameters are sensitive to changes in the trans-gauche isomerization of the acyl chains, reflecting the transition between ordered (gel) and disordered (fluid) phases. [, , , , , , , , ]

Q3: Why is DPPC-d62 often used in binary or ternary lipid mixtures?

A3: DPPC-d62 is frequently incorporated into model membranes composed of other phospholipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and cholesterol to mimic the complex composition of natural cell membranes. This allows researchers to investigate the influence of lipid composition on membrane properties and the partitioning behavior of various molecules. [, , , , , , ]

Q4: How does DPPC-d62 behave in the presence of cholesterol?

A4: Cholesterol plays a crucial role in modulating the properties of biological membranes. In binary mixtures, cholesterol has been observed to promote the formation of a liquid-ordered (lo) phase in DPPC-d62 bilayers, characterized by increased order and reduced fluidity compared to the liquid-disordered (ld) phase. This lo phase is thought to be relevant to the formation of lipid rafts in cell membranes. [, , , ]

Q5: How is DPPC-d62 employed to study pulmonary surfactant function?

A5: DPPC-d62 serves as a model component of pulmonary surfactant, a complex mixture of lipids and proteins lining the alveoli in the lungs, which is crucial for reducing surface tension and preventing alveolar collapse. By incorporating DPPC-d62 into model surfactant systems, researchers can investigate the molecular mechanisms underlying surfactant function and the impact of factors like lipid composition, protein interactions, and surface pressure on its biophysical properties. [, , , , , ]

Q6: How can DPPC-d62 be utilized to study lipid-protein interactions?

A6: DPPC-d62, when incorporated into model membranes, can be used to investigate the interaction of proteins with lipid bilayers. Spectroscopic techniques, such as 2H-NMR and IR, can monitor changes in DPPC-d62 acyl chain order, dynamics, and phase behavior upon protein binding, providing insights into the protein's influence on membrane structure and function. [, , , , , ]

Q7: Can DPPC-d62 be used to study the effects of external agents on membranes?

A7: Yes, DPPC-d62 can be used to investigate the effects of various external agents, such as pressure, temperature, and small molecules like anesthetics, on membrane properties. Changes in DPPC-d62 behavior, monitored through spectroscopic techniques, can elucidate the mechanisms of action of these agents on lipid bilayers. [, , ]

Q8: What are the advantages of using DPPC-d62 in Langmuir-Blodgett films?

A8: Langmuir-Blodgett techniques enable the controlled deposition of lipid monolayers or bilayers onto solid supports, mimicking the organization of biological membranes. Incorporating DPPC-d62 into these films allows for the application of surface-sensitive techniques, such as IR reflection-absorption spectroscopy (IRRAS) and atomic force microscopy (AFM), to probe the structure and properties of the lipid layers with high spatial resolution. [, , , ]

Q9: How is DPPC-d62 detected and quantified in biological samples?

A9: The deuterium labeling in DPPC-d62 enables its specific detection and quantification in complex biological samples using techniques like mass spectrometry. This is particularly valuable in studies investigating the distribution, metabolism, and clearance of DPPC-d62 in vivo. [, ]

Q10: What are the limitations of using DPPC-d62 in membrane research?

A10: While a valuable tool, it's crucial to acknowledge that DPPC-d62 represents a simplified model of complex biological membranes. Extrapolating findings from DPPC-d62-based studies to physiological settings requires careful consideration of factors like lipid diversity, protein interactions, and the dynamic nature of cellular environments. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(4,4-dimethoxycyclohexa-2,5-dien-1-ylidene)(phenyl)methyl]phenol](/img/structure/B1504291.png)

![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)